molecular formula C9H13N3O2 B8463511 Ethyl 2-(3-aminopyridin-2-ylamino)acetate

Ethyl 2-(3-aminopyridin-2-ylamino)acetate

Cat. No. B8463511
M. Wt: 195.22 g/mol
InChI Key: FEOHNMCVUVSHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-aminopyridin-2-ylamino)acetate is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-aminopyridin-2-ylamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-aminopyridin-2-ylamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-[(3-aminopyridin-2-yl)amino]acetate

InChI

InChI=1S/C9H13N3O2/c1-2-14-8(13)6-12-9-7(10)4-3-5-11-9/h3-5H,2,6,10H2,1H3,(H,11,12)

InChI Key

FEOHNMCVUVSHJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl N-(3-nitropyridin-2-yl)glycinate (26 g) and 10% palladium on carbon (50% wet, 7.3 g) in AcOEt (250 mL) was hydrogenated under balloon pressure at room temperature for 8 h. The catalyst was removed by filtration. To the filtrate were added triethylamine (5.0 mL) and 10% palladium on carbon (50% wet, 7.3 g). The mixture was hydrogenated under balloon pressure at room temperature overnight. The mixture was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, eluted with 10%-50% AcOEt in hexane) to give the title compound (18 g).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-nitropyridine (9.4 g, 59 mmol), glycine ethyl ester hydrochloride (10.8 g, 77 mmol), and K2CO3 (21.3 g, 154 mmol) in toluene (100 mL) was refluxed overnight. The mixture was then filtered, concentrated, and subjected to chromatography (20% EtOAc/hexanes). The resulting yellow solid was dissolved in EtOH (300 mL), treated with Raney Ni (2 g) and hydrogenated at 40 psi H2 overnight. The mixture was filtered, concentrated and chromatographed (2-5% MeOH/CH2Cl2) to provide 34A (1.25 g, 14%) and N-(3-amino-2-pyridinyl)glycine ethyl ester (8.2 g, 71%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
14%

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